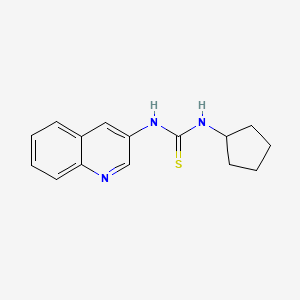
N-cyclopentyl-N'-3-quinolinylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N'-3-quinolinylthiourea (CPTU) is a chemical compound that has been extensively studied for its potential use as a therapeutic agent in various diseases. It belongs to the class of thiourea compounds, which are known for their diverse biological activities. CPTU has been shown to exhibit promising pharmacological effects, including anti-inflammatory, anticancer, and antiviral properties.
Mécanisme D'action
The exact mechanism of action of N-cyclopentyl-N'-3-quinolinylthiourea is not fully understood. However, it has been suggested that N-cyclopentyl-N'-3-quinolinylthiourea exerts its pharmacological effects by modulating various signaling pathways. For instance, N-cyclopentyl-N'-3-quinolinylthiourea has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. N-cyclopentyl-N'-3-quinolinylthiourea has also been reported to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a critical role in energy homeostasis and cellular metabolism.
Biochemical and Physiological Effects
N-cyclopentyl-N'-3-quinolinylthiourea has been shown to exhibit various biochemical and physiological effects. For instance, N-cyclopentyl-N'-3-quinolinylthiourea has been reported to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Moreover, N-cyclopentyl-N'-3-quinolinylthiourea has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-cyclopentyl-N'-3-quinolinylthiourea has been reported to reduce the replication of viruses such as influenza A virus and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-N'-3-quinolinylthiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure can be confirmed by various analytical techniques. Moreover, N-cyclopentyl-N'-3-quinolinylthiourea has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are also some limitations associated with N-cyclopentyl-N'-3-quinolinylthiourea. For instance, its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential. Additionally, N-cyclopentyl-N'-3-quinolinylthiourea may exhibit off-target effects, which may limit its clinical application.
Orientations Futures
There are several future directions for the research on N-cyclopentyl-N'-3-quinolinylthiourea. One potential direction is to investigate the molecular targets of N-cyclopentyl-N'-3-quinolinylthiourea and elucidate its mechanism of action. This would enable the optimization of N-cyclopentyl-N'-3-quinolinylthiourea's pharmacological effects and facilitate its clinical application. Another potential direction is to explore the potential of N-cyclopentyl-N'-3-quinolinylthiourea as a therapeutic agent for various diseases such as cancer and viral infections. Additionally, the development of novel analogs of N-cyclopentyl-N'-3-quinolinylthiourea with improved pharmacological properties could be another potential direction for future research.
Méthodes De Synthèse
N-cyclopentyl-N'-3-quinolinylthiourea can be synthesized by reacting cyclopentyl isothiocyanate with 3-quinoline amine in the presence of a base such as potassium carbonate. The reaction yields a white solid, which can be purified by recrystallization. The chemical structure of N-cyclopentyl-N'-3-quinolinylthiourea can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-cyclopentyl-N'-3-quinolinylthiourea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-cyclopentyl-N'-3-quinolinylthiourea has also been shown to possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Moreover, N-cyclopentyl-N'-3-quinolinylthiourea has been reported to possess antiviral activity against viruses such as influenza A virus and hepatitis C virus.
Propriétés
IUPAC Name |
1-cyclopentyl-3-quinolin-3-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c19-15(17-12-6-2-3-7-12)18-13-9-11-5-1-4-8-14(11)16-10-13/h1,4-5,8-10,12H,2-3,6-7H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBFZWRLRLCHKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-quinolin-3-ylthiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B5181515.png)
![N-(4-methoxyphenyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5181518.png)
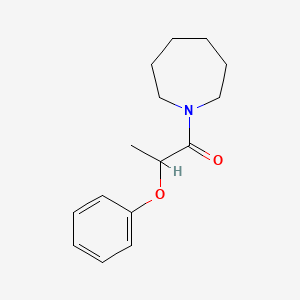
![4-(8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-3-yl)-N,N-dimethylaniline](/img/structure/B5181540.png)
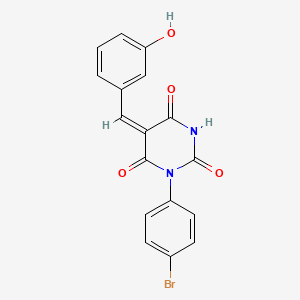
![4-methoxy-N'-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5181548.png)
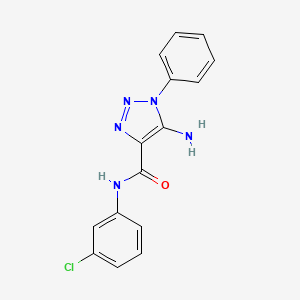
![5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5181554.png)
![3-[(4-methoxyphenyl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5181560.png)
![6-amino-4-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5181562.png)
![diethyl 4-(1,3-benzodioxol-5-yl)-1-[2-(4-fluorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5181567.png)
![7-[(2-chlorobenzyl)oxy]-3-(4-methoxyphenyl)-2,8-dimethyl-4H-chromen-4-one](/img/structure/B5181568.png)
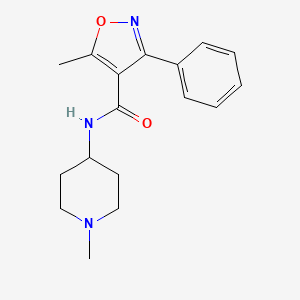
![6-bromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5181610.png)